molecular formula C20H27BClNO5 B12826960 tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate CAS No. 1643914-58-2

tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate

Cat. No.: B12826960
CAS No.: 1643914-58-2
M. Wt: 407.7 g/mol
InChI Key: KSQMAUVGJVLKQE-UHFFFAOYSA-N
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Description

tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate is a complex organic compound that features a benzofuran core substituted with a chloro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its dioxaborolane moiety makes it particularly useful in Suzuki-Miyaura coupling reactions .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The benzofuran core is known for its biological activity, and modifications to this structure can lead to the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or advanced coatings .

Mechanism of Action

The mechanism of action of tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, while the benzofuran core can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl ((7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-yl)methyl)carbamate lies in its specific substitution pattern and the presence of both a chloro group and a dioxaborolane moiety on the benzofuran core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

CAS No.

1643914-58-2

Molecular Formula

C20H27BClNO5

Molecular Weight

407.7 g/mol

IUPAC Name

tert-butyl N-[[7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-yl]methyl]carbamate

InChI

InChI=1S/C20H27BClNO5/c1-18(2,3)26-17(24)23-11-14-9-12-8-13(10-15(22)16(12)25-14)21-27-19(4,5)20(6,7)28-21/h8-10H,11H2,1-7H3,(H,23,24)

InChI Key

KSQMAUVGJVLKQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC(=C3)CNC(=O)OC(C)(C)C

Origin of Product

United States

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